N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide
Description
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS: 1396880-45-7) is a heterocyclic compound combining a benzo[d]thiazole core with a tetrazole moiety. The benzo[d]thiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c1-21-16(24)22(20-19-21)11-8-6-10(7-9-11)17-14(23)15-18-12-4-2-3-5-13(12)25-15/h2-9H,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXGYANTBUJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant binding with certain protein receptors
Mode of Action
Compounds with similar structures have been known to interact with their targets through the formation of hydrogen bonds. The compound’s interaction with its targets could result in changes at the molecular level, potentially influencing the function of the target proteins.
Biochemical Pathways
Similar compounds have been known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that the compound could affect multiple biochemical pathways.
Pharmacokinetics
A compound with similar structure was reported to have excellent pharmacokinetics in preclinical species. The compound’s ADME properties would significantly impact its bioavailability, determining how effectively it can reach its targets in the body.
Result of Action
Similar compounds have been known to show good scavenging potential in antioxidant potential assays, suggesting that this compound could have antioxidant properties. Additionally, similar compounds have shown significant analgesic and anti-inflammatory activities.
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, interaction studies, and potential therapeutic applications.
Structural Characteristics
The compound features a benzothiazole moiety linked to a tetrazole derivative, which is known for its diverse biological activities. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrazole Ring : Using 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole as a precursor.
- Coupling with Benzothiazole : The reaction conditions are optimized to ensure high yield and purity.
These methods are crucial for obtaining the compound in sufficient quantities for biological evaluation.
Antitumor Activity
Research indicates that compounds containing thiazole and tetrazole rings exhibit significant antitumor properties . For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl and thiazole rings enhances cytotoxic activity against various cancer types .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Cancer Cell Line A |
| Compound 2 | 1.98 ± 1.22 | Cancer Cell Line B |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against various bacterial strains, particularly those listed on the WHO priority list for antibiotic resistance . The mechanism of action likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction can modulate their activity and lead to various biological effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole:
- Study on Anticancer Activity : A recent study demonstrated that a structurally similar compound exhibited significant cytotoxic effects on breast cancer cells, leading to apoptosis through mitochondrial pathways.
- Evaluation of Antimicrobial Efficacy : Another study reported that derivatives of this compound showed promising results against multi-drug resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with derivatives bearing the 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl group. Key analogs include:
| Compound Name | CAS Number | Key Structural Differences |
|---|---|---|
| 4-Methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide | 1396880-55-9 | Thiophene-2-carboxamide replaces benzo[d]thiazole |
| 1-(2-Methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | 1396798-08-5 | Urea linker replaces carboxamide; methoxyphenyl substituent |
- The urea-linked analog (1396798-08-5) lacks the planar carboxamide group, which could reduce π-π stacking interactions critical for enzyme inhibition .
Functional Group Comparisons
Benzo[d]thiazole Derivatives
Compounds like 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones (e.g., 3b ) demonstrate potent antimicrobial activity against Staphylococcus aureus (MIC: 3.12 µg/mL), comparable to tetracycline. The benzo[d]thiazole moiety enhances membrane permeability, but the absence of a tetrazole ring in these derivatives limits their metabolic stability compared to the target compound .
Tetrazole Derivatives
Derivatives such as 4-(1-(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl acetate (3m, CAS: N/A) show moderate antibacterial activity (MIC: 12.5–25 µg/mL). The thioxo group in 3m increases redox activity but reduces hydrolytic stability compared to the 5-oxo group in the target compound .
Pharmacological Activity
Antimicrobial Activity :
- The target compound’s benzo[d]thiazole group aligns with 3b (p-chlorophenyl-substituted oxadiazinane), which showed 90% inhibition of S. aureus at 50 µg/mL .
- In contrast, thiadiazole carboxamides (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide) exhibit weaker activity (45–60% inhibition at 50 µg/mL), highlighting the benzo[d]thiazole’s superior efficacy .
- Anticancer Potential: Thiazole-1,3,4-thiadiazole hybrids (e.g., 5-(4-methyl-2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione) inhibit cancer cell proliferation (IC₅₀: 8–12 µM). The target compound’s tetrazole group may enhance DNA intercalation or kinase inhibition compared to these analogs .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
